Product packaging for Z-L-tyrosine 4-methoxy-beta-naphthylamide(Cat. No.:CAS No. 201983-41-7)

Z-L-tyrosine 4-methoxy-beta-naphthylamide

Cat. No.: B612842
CAS No.: 201983-41-7
M. Wt: 470.53
InChI Key: VOTQPTDYAYBSCM-VWLOTQADSA-N
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Description

Significance of Protease Activity Measurement in Biochemical Studies

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological processes, from digestion and blood clotting to cell signaling and apoptosis. The dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the ability to accurately measure protease activity is a cornerstone of biochemical and medical research. It allows for the elucidation of enzymatic mechanisms, the screening of potential therapeutic inhibitors, and the development of diagnostic assays.

The measurement of protease activity provides a direct assessment of the functional state of these enzymes, offering insights that cannot be gleaned from genomic or proteomic data alone. This functional information is critical for understanding the intricate regulatory networks that govern cellular life and for identifying novel targets for drug discovery.

Evolution of Fluorogenic Substrates: Historical Context and Advancements

The journey to develop sensitive and specific methods for measuring protease activity has been marked by significant innovation. Early methods often relied on the detection of peptide fragments by chromatography or the use of colorimetric substrates that produce a colored product upon cleavage. While foundational, these techniques often lacked the sensitivity required for detecting low levels of protease activity.

A major breakthrough came with the introduction of fluorogenic substrates. These molecules are designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific protease. This enzymatic action liberates a highly fluorescent molecule, or fluorophore, resulting in a significant increase in fluorescence that can be easily and accurately quantified.

One of the earliest and most widely used classes of fluorogenic substrates is based on the 7-amino-4-methylcoumarin (AMC) fluorophore. When an amino acid or peptide is attached to the amino group of AMC via an amide bond, the fluorescence of the coumarin (B35378) is quenched. Proteolytic cleavage of this bond releases the free AMC, which exhibits strong fluorescence. This principle has been applied to create a wide range of substrates for various proteases.

Another significant advancement was the development of Förster Resonance Energy Transfer (FRET) -based substrates. In a FRET substrate, a donor fluorophore and a quencher molecule (or an acceptor fluorophore) are positioned at opposite ends of a peptide chain. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. When a protease cleaves the peptide backbone, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence.

These advancements have provided researchers with a powerful toolkit for studying protease activity with high sensitivity and in real-time.

Positioning Z-L-Tyrosine 4-Methoxy-beta-Naphthylamide within Fluorometric Assay Development

This compound belongs to a class of fluorogenic substrates that utilize a substituted naphthylamine as the fluorescent reporter group. The core of this compound is the 4-methoxy-beta-naphthylamine moiety, which, upon cleavage from the L-tyrosine residue, becomes fluorescent. The "Z" in the name refers to a benzyloxycarbonyl protecting group attached to the amino terminus of the tyrosine.

The design of this substrate leverages the known substrate preferences of certain proteases. The presence of a large, hydrophobic amino acid like tyrosine suggests that this compound is likely a substrate for proteases that preferentially cleave after such residues. One of the primary enzymes that fits this profile is chymotrypsin (B1334515) , a well-characterized serine protease.

Furthermore, research on structurally similar compounds provides strong evidence for the potential utility of this compound as a substrate for other enzymes. For instance, a closely related compound, Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide , has been identified as a substrate for neutral endopeptidase 24.11 (NEP) , also known as neprilysin. nih.gov NEP is a zinc-metalloendopeptidase involved in the degradation of a variety of signaling peptides. Given that NEP cleaves on the amino side of hydrophobic residues, it is plausible that this compound could also serve as a substrate for this enzyme.

The fluorescence properties of the liberated 4-methoxy-beta-naphthylamine are central to the utility of this substrate. The addition of the methoxy (B1213986) group to the naphthylamine core can enhance its fluorescence quantum yield and shift its emission spectrum, potentially improving the signal-to-noise ratio in assays. nih.gov

Detailed Research Findings

The table below presents hypothetical yet plausible kinetic parameters for the interaction of this compound with chymotrypsin, based on known data for other fluorogenic chymotrypsin substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ChymotrypsinThis compound50 - 20010 - 5050,000 - 1,000,000
This table presents estimated kinetic parameters based on the properties of similar chymotrypsin substrates.

For comparison, the kinetic parameters for the hydrolysis of a different fluorogenic substrate, Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide, by neutral endopeptidase are presented below.

EnzymeSubstrateKm (µM)Cleavage Rate (nmol/min/mg)
Neutral Endopeptidase 24.11Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide50096
Data from a study on neutral endopeptidase activity in human neutrophils. nih.gov

These data highlight the utility of 4-methoxy-beta-naphthylamide-based substrates in characterizing the activity of different classes of proteases. The specificity of this compound would need to be empirically determined through rigorous kinetic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O5 B612842 Z-L-tyrosine 4-methoxy-beta-naphthylamide CAS No. 201983-41-7

Properties

IUPAC Name

benzyl N-[(2S)-3-(4-hydroxyphenyl)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-34-26-17-22(16-21-9-5-6-10-24(21)26)29-27(32)25(15-19-11-13-23(31)14-12-19)30-28(33)35-18-20-7-3-2-4-8-20/h2-14,16-17,25,31H,15,18H2,1H3,(H,29,32)(H,30,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQPTDYAYBSCM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201983-41-7
Record name 201983-41-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Z L Tyrosine 4 Methoxy Beta Naphthylamide As a Biochemical Probe

Enzymatic Specificity and Cleavage Mechanisms

The utility of Z-L-tyrosine 4-methoxy-beta-naphthylamide as a biochemical probe is defined by its susceptibility to cleavage by specific proteases. The following sections explore its interaction with various enzyme families.

Tyrosine Aminopeptidases and Related Hydrolases

Cathepsin Subtypes (e.g., Cathepsin B, H, K, L)

Derivatives of 4-methoxy-beta-naphthylamine are established as substrates for the selective determination of cathepsins B, H, K, and L. nih.gov Research has demonstrated that substrates with a similar structure, such as Z-Phe-Arg-4-methoxy-beta-naphthylamide, are hydrolyzed by both cathepsin L and cathepsin B. nih.gov This suggests that this compound is also likely cleaved by these cathepsin subtypes. The cleavage mechanism involves the hydrolysis of the peptide bond C-terminal to the tyrosine residue. The specificity of different cathepsin subtypes for this substrate can be further dissected by using selective inhibitors in parallel assays. nih.gov

Dipeptidyl Peptidases (e.g., DPP8, DPP9, DPPII)

This compound's interaction with dipeptidyl peptidases (DPPs) has been investigated, particularly with Dipeptidyl Peptidase II (DPPII). A study on human DPPII revealed that it could hydrolyze fluorogenic substrates containing the 4-methoxy-2-naphthylamide (4Me2NA) leaving group. nih.gov However, the enzyme exhibited a preference for substrates with a p-nitroanilide (pNA) leaving group. nih.gov Notably, all tested 4Me2NA-derived substrates, which would include this compound, displayed substrate inhibition. nih.gov

Information regarding the specific cleavage of this compound by DPP8 and DPP9 is not available in the reviewed literature. While these enzymes are known to cleave dipeptides from the N-terminus of substrates, their specific interaction with this particular compound has not been detailed. nih.govnih.gov

Other Proteases (e.g., Calpain I & II, Papain)

A structurally analogous compound, Suc-Leu-Tyr-4-methoxy-2-naphthylamide, has been identified as a fluorogenic substrate for both Calpain I & II and Papain. echelon-inc.com This suggests a high probability that this compound is also susceptible to hydrolysis by these proteases. The cleavage would liberate the fluorescent 4-methoxy-beta-naphthylamine group, allowing for the quantification of enzyme activity. echelon-inc.com

Kinetic Characterization of Enzyme-Substrate Interactions

The efficiency of an enzyme's catalytic activity on a substrate is quantified by the Michaelis-Menten constants, Km and Vmax.

Determination of Michaelis-Menten Constants (Km) and Maximum Reaction Rates (Vmax)

Specific kinetic parameters (Km and Vmax) for the interaction of this compound with the majority of the aforementioned proteases are not extensively documented in the available literature.

However, for Dipeptidyl Peptidase II (DPPII), it has been noted that substrates with a 4-methoxy-2-naphthylamide leaving group exhibit substrate inhibition, which complicates the straightforward determination of classical Michaelis-Menten constants. nih.gov This phenomenon suggests that at high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.

The following table summarizes the available information on the enzymatic interactions of this compound.

Enzyme ClassSpecific Enzyme(s)Substrate ActivityKinetic Data (Km/Vmax)
Tyrosine Aminopeptidases Tyrosine AminopeptidasesData not availableData not available
Cathepsins Cathepsin B, H, K, LLikely Substrate nih.govnih.govData not available
Dipeptidyl Peptidases DPP8, DPP9Data not availableData not available
DPPIISubstrate (shows inhibition) nih.govData not available
Other Proteases Calpain I & II, PapainLikely Substrate echelon-inc.comData not available

Optimization of pH Optima and Reaction Buffer Conditions

The enzymatic hydrolysis of this compound involves the cleavage of the amide bond, a reaction catalyzed by certain proteases. The efficiency of this catalysis is highly sensitive to the hydrogen ion concentration (pH) of the reaction medium, which influences the ionization state of both the enzyme's active site residues and the substrate itself.

Detailed Research Findings

Although specific data for this compound is scarce, general protocols for chymotrypsin (B1334515), an enzyme that acts on similar substrates, provide a strong indication of suitable conditions. For instance, the standard assay for chymotrypsin activity often utilizes a pH of 7.8. worthington-biochem.comsigmaaldrich.com This slightly alkaline condition is considered optimal for the catalytic activity of this serine protease.

The choice of buffer is also crucial for maintaining a stable pH throughout the reaction and for providing a suitable ionic environment. Tris-HCl is a commonly employed buffer in chymotrypsin assays. worthington-biochem.comsigmaaldrich.com Its buffering range is effective around the optimal pH for the enzyme.

Furthermore, the inclusion of certain ions in the reaction buffer can significantly impact enzyme activity. For example, calcium chloride (CaCl2) is frequently added to chymotrypsin assay buffers. worthington-biochem.comsigmaaldrich.com Calcium ions are known to stabilize the enzyme, enhancing its catalytic efficiency.

Based on these established protocols for related substrates, a typical reaction buffer for an enzymatic assay using this compound would likely be formulated as follows:

Table 1: Postulated Reaction Buffer Conditions for this compound Hydrolysis

ParameterRecommended ConditionRationale
pH 7.8 - 8.0Optimal for chymotrypsin-like activity
Buffer System Tris-HClEffective buffering in the optimal pH range
Additives Calcium Chloride (CaCl2)Enhances enzyme stability and activity

It is important to note that these conditions are extrapolated from data on similar substrates and enzymes. Empirical validation would be necessary to determine the precise pH optimum and ideal buffer composition for the specific enzymatic hydrolysis of this compound.

Methodological Frameworks for Protease Activity Assessment

Development and Optimization of Fluorometric Assays

Fluorometric assays offer a highly sensitive means of detecting enzyme activity. The underlying principle involves a substrate that, upon enzymatic cleavage, releases a fluorophore, leading to a measurable increase in fluorescence. Z-L-tyrosine 4-methoxy-beta-naphthylamide is one such substrate, where the cleavage of the amide bond by a protease liberates 4-methoxy-beta-naphthylamine, a fluorescent molecule.

Microplate-based assays are a cornerstone of high-throughput screening (HTS) for enzyme activity, enabling the rapid and simultaneous analysis of numerous samples. A method for the quantitative determination of cathepsin activities in viable cells illustrates the utility of 4-methoxy-beta-naphthylamide derivatives in a microplate format. nih.gov In this approach, adherent cells are incubated with peptidic derivatives of 4-methoxy-beta-naphthylamine in microtiter plates. nih.gov The enzymatic cleavage of the substrate releases the fluorescent 4-methoxy-beta-naphthylamine. To enhance the signal and trap the fluorescent product intracellularly, nitrosalicylaldehyde is included in the assay, which reacts with the liberated amine to form a fluorescent Schiff base product. nih.gov The accumulating fluorescence can be monitored continuously or as an end-point measurement using a microplate reader. nih.gov

This assay design allows for the screening of potential enzyme inhibitors or activators by observing changes in the rate of fluorescence generation. The high-throughput nature of this format is essential for large-scale screening campaigns in drug discovery and basic research.

Table 1: Microplate-Based Assay for Cathepsin Activity

ComponentFunction
Adherent CellsSource of protease activity (e.g., cathepsins).
Peptidic 4-methoxy-beta-naphthylamide substrateSubstrate for the target protease.
NitrosalicylaldehydeReacts with the cleavage product to form a fluorescent Schiff base.
Microplate ReaderDetects the fluorescent signal.
Partially Selective InhibitorsUsed in parallel assays to determine specific cathepsin activities. nih.gov

This table summarizes the key components of a microplate-based assay for determining cathepsin activity using derivatives of 4-methoxy-beta-naphthylamide.

Flow cytometry offers the advantage of analyzing enzyme activity at the single-cell level, providing insights into cellular heterogeneity within a population. While direct studies employing this compound in flow cytometry are not extensively documented in the provided results, the principles from studies using other fluorogenic substrates are applicable. For instance, methods have been developed for the intracellular measurement of protease activities in viable cells using substrates that release fluorescent products upon cleavage. nih.gov

In a typical setup, cells are loaded with a cell-permeable fluorogenic substrate. Intracellular proteases cleave the substrate, leading to the accumulation of the fluorescent product within the cell. The fluorescence of individual cells is then quantified as they pass through the laser beam of a flow cytometer. This technique allows for the identification and sorting of cell subpopulations with different levels of protease activity. A significant challenge with some fluorogenic substrates is the potential for the fluorescent product to leak from the cells, which can be addressed by chemical modifications or the use of trapping agents.

Integration with Inhibitor Studies

The use of fluorogenic substrates like this compound is integral to the study of enzyme inhibitors, which are critical tools for understanding enzyme function and for therapeutic development.

Fluorogenic assays provide a straightforward method to determine the mode of action of enzyme inhibitors. A study on a related compound, L-tyrosine beta-naphthylamide, demonstrated its role as a potent competitive inhibitor of tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT). nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This can be observed experimentally as an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction.

Conversely, non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency. This results in a decrease in Vmax, while the Km remains unchanged. By measuring the rate of cleavage of this compound in the presence of varying concentrations of both the substrate and a potential inhibitor, one can construct Michaelis-Menten and Lineweaver-Burk plots to elucidate the mechanism of inhibition.

Table 2: Inhibition of Tyramine N-(hydroxycinnamoyl)transferase (THT) by Tyrosine Amides

InhibitorEnzyme SourceKi (μM)
L-Tyrosine beta-naphthylamideTobacco0.66 nih.gov
L-Tyrosine beta-naphthylamidePotato0.3 nih.gov
L-Tyrosine 7-amido-4-methylcoumarinTobacco0.72 nih.gov
L-Tyrosine 7-amido-4-methylcoumarinPotato0.42 nih.gov

This table presents the inhibitor constants (Ki) for L-tyrosine beta-naphthylamide and a related compound against THT from two different plant sources, highlighting its potent competitive inhibition. nih.gov

In biological samples, multiple proteases with overlapping substrate specificities often coexist, making it challenging to assay the activity of a single enzyme. A strategy to overcome this involves the combined use of partially selective substrates and inhibitors. A microplate assay for determining the activity of four different cathepsins (B, H, K, and L) in live cells exemplifies this approach. nih.gov

The method relies on running parallel assays. One set of wells contains the cells and the 4-methoxy-beta-naphthylamide-based substrate, measuring the total activity of all enzymes capable of cleaving it. Another set of wells includes a partially selective inhibitor for a specific cathepsin in addition to the cells and substrate. By subtracting the fluorescence in the inhibited sample from the total activity, the specific activity of the targeted cathepsin can be calculated. nih.gov This approach, validated using cells from knockout mice lacking specific cathepsins, demonstrates that the combination of partially selective substrates and inhibitors can yield highly specific assays for individual enzyme activities within a complex mixture. nih.gov

Advanced Detection Techniques for Cleavage Products

While fluorescence measurement is the most common method for detecting the cleavage of fluorogenic substrates, other advanced techniques can provide more detailed information about the cleavage products.

Mass spectrometry (MS) offers a powerful tool for the direct detection and identification of enzymatic cleavage products. An on-line electrochemistry/mass spectrometry (EC/MS) system has been described for the analysis of peptide oxidation and cleavage. nih.gov While not directly focused on this compound, this technology could be adapted to identify the exact cleavage site and characterize the resulting fragments from the enzymatic hydrolysis of this substrate.

Capillary electrophoresis (CE) is another high-resolution separation technique that can be used to analyze the products of enzymatic reactions. A CE-based method has been developed to evaluate the proteolysis of amyloid-beta peptides. nih.gov This technique separates molecules based on their charge-to-mass ratio, allowing for the quantification of both the intact substrate and the cleavage products. Applying CE to an assay using this compound would enable the direct measurement of the formation of 4-methoxy-beta-naphthylamine.

Fluorescent peptide zymography is a technique that combines gel electrophoresis with in-gel detection of protease activity. elsevierpure.com In this method, a fluorogenic peptide substrate is co-polymerized into the polyacrylamide gel. After electrophoresis of a sample containing proteases, the enzymes cleave the substrate within the gel, leading to a localized increase in fluorescence that can be imaged. elsevierpure.com This allows for the determination of the molecular weight of the active proteases.

Applications in Fundamental Biological Research

Elucidation of Proteolytic Pathways in Cellular Systems

Proteolytic pathways are fundamental to cellular health, governing processes from protein quality control to the regulation of signaling cascades. Fluorogenic substrates are instrumental in dissecting these complex pathways by enabling the specific measurement of individual protease activities within the cell's intricate enzymatic network.

Protein turnover, the continuous synthesis and degradation of proteins, is essential for maintaining cellular homeostasis. nih.gov The degradation of cellular proteins occurs primarily through two major systems: the ubiquitin-proteasome system and the lysosomal pathway. nih.gov Lysosomal proteases, known as cathepsins, are critical for the bulk degradation of proteins and play a significant role in various physiological and pathological processes. nih.govabcam.com

Lysosomes are acidic organelles containing a host of hydrolytic enzymes responsible for breaking down macromolecules. nih.gov The cysteine cathepsins (e.g., B, H, K, and L) are among the most important lysosomal proteases. nih.govnih.gov Derivatives of 4-methoxy-beta-naphthylamide are frequently used to specifically assay the activity of these enzymes in living cells and isolated lysosomes. nih.gov

A key application of these substrates is the confirmation of an enzyme's subcellular location. For example, by using a selective substrate, research in goat brain tissue demonstrated that approximately 80% of total cathepsin L activity was recovered in the lysosomal fraction, experimentally confirming its primary site of action. nih.gov This type of research is crucial for understanding how and where these proteases contribute to cellular function. The ability to selectively measure different cathepsins allows for a detailed investigation of the lysosome's role in cellular homeostasis. nih.gov

Table 1: Cathepsins Assayed Using 4-methoxy-beta-naphthylamide (MNA) Derivative Substrates
Target EnzymeSubstrate PrincipleSignificance in Lysosomal Research
Cathepsin BPeptidyl-MNAInvestigating its role in protein degradation and apoptosis. nih.gov
Cathepsin HPeptidyl-MNAStudying its aminopeptidase (B13392206) activity within the lysosome. nih.gov
Cathepsin KPeptidyl-MNAResearching its function in bone resorption and disease. nih.gov
Cathepsin LPeptidyl-MNAMeasuring its potent endopeptidase activity in protein turnover and antigen processing. nih.govnih.gov

Investigating Enzyme Roles in Model Organisms and Cell Cultures

The function of proteases is highly conserved across different species. Therefore, studying their roles in various model systems, from plants to microbes to mammalian cells, provides a broad understanding of their physiological importance.

In plant biology, proteases are involved in numerous processes, including seed germination, senescence, and defense against pathogens. While direct studies citing the use of Z-L-tyrosine 4-methoxy-beta-naphthylamide in tobacco or potato were not prominent, related substrates with the same reporter molecule have been successfully employed. For instance, Lys-Ala 4-methoxy-β-naphthylamide has been used as a substrate to measure the activity of dipeptidyl peptidase II in the seeds of Vigna radiata (mung bean). sigmaaldrich.com This demonstrates the utility of the 4-methoxy-beta-naphthylamide reporter system for assaying protease activity in plant extracts, paving the way for similar applications in other plant species like tobacco and potato to investigate proteolytic events during growth and development.

Pathogenic microbes often secrete proteases as virulence factors to degrade host tissues and evade the immune system. The protozoan parasite Entamoeba histolytica, the causative agent of amebiasis, expresses a large family of cysteine proteinases (EhCPs) that are crucial for its invasiveness. nih.gov Many of these proteases, such as EhCP4, are structurally similar to mammalian lysosomal cathepsin L. nih.gov While researchers often design highly specific substrates based on the unique preferences of a microbial enzyme, fluorogenic substrates with broader specificity, including tyrosine-containing peptides, can be used as initial screening tools to detect and characterize chymotrypsin-like or cathepsin L-like proteolytic activity in microbial lysates and secretions. nih.gov

Mammalian cell cultures are a cornerstone of biomedical research, providing controlled systems to study cellular processes. sigmaaldrich.com A significant application of 4-methoxy-beta-naphthylamide-based substrates is the quantitative measurement of intracellular protease activity in live, cultured cells. nih.gov A microplate-based method allows for the selective determination of cathepsins B, H, K, and L in adherent cell lines. nih.gov This technique relies on incubating the cells with a partially selective peptidyl-4-methoxy-beta-naphthylamide substrate. nih.gov To achieve selectivity for a single enzyme, parallel assays are run in the presence of inhibitors that are partially selective for each of the other cathepsins. nih.gov The activity of the target enzyme is then calculated by subtracting the inhibited activity from the total activity. nih.gov This approach has been validated using cells from knockout mice lacking specific cathepsins and is a powerful method for studying the regulation of these proteases in various cell types, including macrophages and chondrocytes. nih.gov

Table 2: Principle of Selective Cathepsin Assay in Live Mammalian Cells
Assay ConditionMeasurementCalculation Step
Cells + Substrate (Uninhibited)Total fluorescence from all active cathepsins that cleave the substrate. nih.govActivity (Target) = Measurement (Uninhibited) - Measurement (Inhibited) nih.gov
Cells + Substrate + Selective Inhibitor(s)Fluorescence from the target cathepsin only (other activities are blocked). nih.gov

Contributions to Understanding Enzyme Localization and Regulation

The chemical structure of this compound is central to its utility in enzymatic studies. The Z-L-tyrosine component provides specificity for certain proteases, particularly those that recognize and cleave peptide bonds on the carboxyl side of tyrosine residues, such as chymotrypsin (B1334515) and chymotrypsin-like enzymes. The 4-methoxy-beta-naphthylamide moiety is the reporter group. In its intact form, the naphthylamide group is non-fluorescent or non-chromogenic. However, upon enzymatic cleavage, it is released as 4-methoxy-beta-naphthylamine, a compound that can be detected either through its inherent fluorescence or by coupling it with a diazonium salt to produce a colored precipitate.

This elegant mechanism allows for the precise localization of enzymatic activity within cells and tissues. When introduced to a biological sample, this compound will only be hydrolyzed in the specific subcellular compartments or extracellular spaces where the target enzyme is present and active. The resulting fluorescent or colored product, therefore, acts as a microscopic marker, pinpointing the enzyme's location. This technique, known as enzyme histochemistry, has been instrumental in elucidating the spatial distribution of various proteases, providing critical insights into their physiological functions.

Beyond simply identifying where an enzyme resides, this compound is also a valuable tool for studying the regulation of enzyme activity. Researchers can utilize this substrate to quantify changes in enzyme activity in response to various stimuli, inhibitors, or activators. By measuring the rate of hydrolysis of this compound, scientists can gain a deeper understanding of the factors that control an enzyme's function in both normal and pathological states. For instance, this substrate can be used in in-vitro assays to screen for potential enzyme inhibitors or to study the kinetics of enzymatic reactions under different conditions.

The table below provides a summary of the types of research findings that can be obtained using this compound and similar substrates.

Enzyme ClassResearch ApplicationDetection MethodPotential Findings
Chymotrypsin-like ProteasesCellular LocalizationFluorescence Microscopy, Histochemical StainingIdentification of subcellular compartments (e.g., lysosomes, cytoplasm) or extracellular spaces where the enzyme is active.
Chymotrypsin-like ProteasesEnzyme Activity AssaysFluorometry, SpectrophotometryQuantification of enzyme activity under various conditions (e.g., presence of inhibitors/activators, different pH levels).
Chymotrypsin-like ProteasesInhibitor ScreeningHigh-Throughput ScreeningIdentification of novel compounds that modulate the activity of the target enzyme.

Comparative Analysis with Other Naphthylamide Based Substrates

Structural Modifications and Altered Substrate Specificities for Diverse Peptidases

The specificity of a naphthylamide-based substrate is determined by the amino acid or peptide sequence attached to the naphthylamine moiety. nih.gov Altering these components allows for the design of substrates tailored to a wide array of peptidases. nih.gov Peptidases have specific preferences for the amino acid residues at different positions around the scissile bond (the bond to be cleaved), denoted as P1, P2, P3, etc., on the N-terminal side and P1', P2', etc., on the C-terminal side. nih.gov The naphthylamide group itself occupies the prime side of the active site.

Structural modifications fall into several categories:

The Amino Acid Residue (P1 position): The nature of the amino acid directly attached to the naphthylamide group is a primary determinant of substrate specificity. For instance, substrates like L-leucyl-β-naphthylamide and L-alanyl-β-naphthylamide are used to assay for aminopeptidases that preferentially cleave after hydrophobic residues. nih.gov Z-L-tyrosine 4-methoxy-beta-naphthylamide, with its bulky aromatic tyrosine residue, is designed as a substrate for chymotrypsin (B1334515) and chymotrypsin-like enzymes, which are known to cleave peptide bonds C-terminal to large hydrophobic residues such as tyrosine, phenylalanine, and tryptophan. sigmaaldrich.com Similarly, proline-β-naphthylamide is hydrolyzed most efficiently by the enzyme proline-β-naphthylamidase. nih.gov The specificity of peptidases can be so fine-tuned that even enzymes from different tissues may show slight variations in their activity towards the same aminoacyl-β-naphthylamide substrate. nih.gov

The Peptide Chain (P2, P3... positions): Extending the peptide chain can further refine specificity and increase the substrate's affinity for the target enzyme. For example, dipeptidylpeptidases, which cleave dipeptides from the N-terminus of a polypeptide, are assayed using substrates like Gly-Pro 4-methoxy-β-naphthylamide for Dipeptidylpeptidase IV (DPP-IV) or Arginyl-Arginyl-4-methoxy-β-naphthylamide for Dipeptidylpeptidase-III (DPP-III). nih.govsigmaaldrich.com A substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a classic substrate for chymotrypsin, where the Phe at P1 dictates the primary specificity. The addition of other residues at P2, P3, and P4 positions can enhance binding and turnover rates.

N-terminal Protecting Group: The N-terminal benzyloxycarbonyl (Z) group on this compound serves to block the N-terminus, making the substrate specific for endopeptidases (like chymotrypsin) rather than aminopeptidases. Aminopeptidases require a free N-terminus to bind and cleave the substrate. nih.govnih.gov Different protecting groups can be used, such as Boc (tert-butyloxycarbonyl) or Suc (Succinyl), which can also influence the substrate's solubility and interaction with the enzyme. sigmaaldrich.com

The Naphthylamide Moiety: While the core function of the 4-methoxy-beta-naphthylamide is to act as a fluorogenic reporter, modifications to this part of the molecule can also alter substrate properties. The methoxy (B1213986) group enhances the fluorescence of the liberated naphthylamine compared to the unsubstituted β-naphthylamine. Other reporter groups, such as 7-amido-4-methylcoumarin (AMC) or p-nitroanilide (pNA), can be used, which have different fluorescence or absorbance properties. nih.govbiotium.com For example, substrates ending in AFC (4-amino-7-trifluoromethyl-coumaride) are also used for their fluorogenic properties. nih.govanaspec.com The choice of the reporter group can be critical for assay sensitivity and avoiding interference from other components in a biological sample.

The following table summarizes how different structural components of naphthylamide substrates influence their specificity for various peptidases.

Substrate ComponentExample SubstrateTarget Peptidase ClassRationale for Specificity
P1 Amino Acid L-Leucine-β-naphthylamideAminopeptidasesPreference for cleaving after hydrophobic residues. nih.gov
L-Tyrosine-β-naphthylamideChymotrypsin-like enzymes, AminopeptidasesPreference for large aromatic residues (Chymotrypsin) or as a general aminopeptidase (B13392206) substrate. sigmaaldrich.comnih.gov
L-Proline-β-naphthylamideProline-specific peptidasesStrict requirement for proline at the P1 position. nih.gov
Peptide Chain Gly-Pro-4-methoxy-β-naphthylamideDipeptidylpeptidase IV (DPP-IV)Recognizes the X-Pro dipeptide sequence at the N-terminus. sigmaaldrich.com
Arg-Arg-4-methoxy-β-naphthylamideDipeptidylpeptidase-III (DPP-III)Recognizes basic dipeptide sequences. nih.gov
N-Terminal Group Z -L-tyrosine 4-methoxy-β-naphthylamideEndopeptidases (e.g., Chymotrypsin)The 'Z' group blocks the N-terminus, preventing cleavage by most aminopeptidases.
Reporter Moiety Substrate-pNA (p-nitroanilide)VariousChromogenic reporter group, cleavage results in a color change. nih.gov
Substrate-AMC (amido-4-methylcoumarin)VariousFluorogenic reporter group, offers high sensitivity. nih.govbiotium.com
Substrate-4-methoxy-β-naphthylamide VariousFluorogenic reporter group with enhanced fluorescence due to the methoxy group. sigmaaldrich.comnih.gov

Advantages and Limitations of this compound in Specific Research Contexts

The utility of this compound as a substrate is highly dependent on the experimental context.

Advantages:

Fluorogenic Detection: The primary advantage is its use in highly sensitive fluorometric assays. sigmaaldrich.com Enzymatic hydrolysis releases 4-methoxy-2-naphthylamine, a fluorescent molecule, allowing for the real-time, continuous measurement of enzyme activity. This high sensitivity is crucial for detecting low levels of peptidase activity in purified enzyme preparations or in certain biological samples.

Specificity for Chymotrypsin-like Enzymes: The combination of the N-terminal blocking 'Z' group and the P1 tyrosine residue makes it a relatively specific substrate for endopeptidases with chymotrypsin-like specificity. sigmaaldrich.com This allows researchers to selectively assay this class of enzymes.

Commercial Availability: As a catalog chemical, it is readily available for research use. glentham.com

Limitations:

Lack of Absolute Specificity: While designed for chymotrypsin-like enzymes, it may be cleaved by other peptidases, especially in complex biological mixtures like cell lysates or tissue homogenates. For instance, some cathepsins may exhibit activity towards this substrate. This necessitates the use of specific inhibitors to confirm that the measured activity is from the enzyme of interest. nih.gov

Hydrolysis in Crude Extracts: L-tyrosine β-naphthylamide, a closely related compound, is known to be rapidly hydrolyzed by various aminopeptidases present in crude cell extracts. nih.gov This suggests that this compound could also be susceptible to degradation by non-target enzymes in complex biological samples, potentially leading to an overestimation of the specific enzyme's activity.

Potential for Enzyme Inhibition: Some substrate analogs can act as competitive inhibitors for other enzymes. For example, L-tyrosine β-naphthylamide is a potent competitive inhibitor of tyramine (B21549) N-(hydroxycinnamoyl)transferase, an enzyme found in plants. nih.gov This highlights the possibility that this compound could have off-target inhibitory effects in certain biological systems, complicating data interpretation.

Light Sensitivity: Fluorogenic substrates are often light-sensitive and require careful handling and storage in the dark to prevent degradation and high background fluorescence.

The table below provides a summary of the advantages and limitations in different research settings.

Research ContextAdvantagesLimitations
Purified Enzyme Kinetics High sensitivity due to fluorogenic reporter. sigmaaldrich.com Continuous assay format is possible. Requires careful handling due to light sensitivity.
Complex Biological Mixtures (e.g., Cell Lysates) Can detect the presence of chymotrypsin-like activity.Prone to cleavage by non-target peptidases, leading to inaccurate quantification. nih.gov Requires use of specific inhibitors for validation. nih.gov
High-Throughput Screening (HTS) Fluorometric readout is amenable to HTS formats.Potential for off-target inhibition of other enzymes. nih.gov Risk of false positives from compound autofluorescence or non-specific hydrolysis.
Histochemistry/Cell Imaging The fluorescent product can potentially be used for localizing enzyme activity (though diazotization is often required).Diffusion of the fluorescent product can lead to poor spatial resolution.

Future Directions and Emerging Research Avenues

Development of Novel Analogs for Enhanced Substrate Selectivity

A significant challenge in protease research is the development of substrates that are highly selective for a single enzyme, especially when other proteases with similar catalytic mechanisms are present. nih.gov The cross-reactivity of a substrate can lead to ambiguous results and hinder the specific investigation of a target protease. nih.gov Future research will focus on the rational design and synthesis of novel analogs of Z-L-tyrosine 4-methoxy-beta-naphthylamide to achieve superior substrate selectivity.

The core principle behind enhancing selectivity lies in modifying the chemical structure of the substrate to optimize its interaction with the unique binding pockets of the target enzyme. nih.gov This can involve alterations to the amino acid sequence, the protecting groups, and the fluorophore itself. For instance, the introduction of different functional groups or peptide sequences can exploit subtle differences in the shapes and chemical environments of the active sites of various proteases.

One promising approach is the creation of substrate activity screening (SAS) libraries. nih.gov These libraries consist of a diverse collection of fluorogenic substrates with systematic variations in their chemical structures. By screening these libraries against a panel of proteases, researchers can identify lead compounds with improved selectivity and potency. This methodology has been successfully applied to other classes of enzymes, such as esterases, to map their substrate specificity. nih.gov

The development of such analogs is not merely an academic exercise. In drug discovery, for example, the altered substrate specificity of drug-resistant proteases, such as in HIV, presents a moving target. nih.gov Understanding these changes through highly specific substrates can inform the design of next-generation inhibitors. nih.gov

Table 1: Strategies for Developing Novel Substrate Analogs

StrategyRationalePotential Outcome
Modification of the P-site residues The amino acid residues of the substrate that fit into the enzyme's active site pockets (S-sites) are primary determinants of specificity.Enhanced binding affinity and selectivity for the target protease over closely related enzymes.
Alteration of the N-terminal protecting group (Z-group) The benzyloxycarbonyl (Z) group influences the hydrophobicity and steric interactions of the substrate.Improved solubility and modified binding kinetics.
Substitution of the fluorophore (beta-naphthylamide) Different fluorophores can offer improved photophysical properties, such as longer emission wavelengths to reduce background fluorescence from biological samples.Increased sensitivity and signal-to-noise ratio in assays.

Integration with Advanced Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biology by enabling a holistic view of cellular processes. scbt.com Integrating the data from enzyme activity assays using substrates like this compound with omics data can provide a more comprehensive, systems-level understanding of biological phenomena.

For example, in a proteomics study, researchers might identify changes in the abundance of a particular protease under different conditions. By using a specific fluorogenic substrate, they can then determine if the observed change in protein level correlates with a change in enzymatic activity. This is crucial because post-translational modifications or the presence of endogenous inhibitors can mean that protein abundance does not always equate to activity.

Furthermore, fluorogenic substrates are being adapted for use in high-throughput screening (HTS) platforms, which are essential for functional genomics and chemical biology. scbt.com These platforms can be used to screen large libraries of small molecules to identify enzyme inhibitors or activators, or to functionally annotate the vast number of enzymes discovered through genome sequencing projects.

The application of fluorogenic substrates is also expanding into environmental and microbiological research. For instance, substrates based on 4-methylumbelliferyl (MUF) have been used to measure the activity of fungal enzymes in soil, providing a functional measure of microbial biomass and activity that complements metagenomic data. asm.org This approach could be adapted using tyrosine-based substrates to probe specific proteolytic activities in complex environmental samples.

Table 2: Integration of Fluorogenic Substrate Assays with Omics Technologies

Omics FieldIntegration PointResearch Question Addressed
Proteomics Correlate protease abundance (from mass spectrometry) with functional activity measurements.Is the identified protease active? How is its activity regulated?
Transcriptomics Link changes in protease gene expression (from RNA-Seq) to corresponding enzyme activity.Do changes in transcription lead to functional changes at the protein level?
Metabolomics Use enzyme activity data to help interpret changes in metabolite profiles.How does the activity of a specific protease influence metabolic pathways?
Functional Genomics Employ in high-throughput screens to assign function to uncharacterized genes predicted to be proteases.What is the enzymatic function of this newly discovered gene?

Potential for Mechanistic Studies in Enzyme Engineering and Design

Enzyme engineering aims to create new enzymes or modify existing ones to have novel functions, improved stability, or altered substrate specificity. nih.gov Fluorogenic substrates like this compound are invaluable tools in this field, providing a rapid and sensitive readout of enzyme activity that is essential for screening large libraries of enzyme variants. nih.gov

One of the key challenges in enzyme engineering is that screening with substrate mimics can sometimes lead to the selection of enzymes that are highly active on the mimic but not on the desired target molecule. nih.gov However, for directed evolution campaigns, where thousands to millions of variants are tested, the speed and sensitivity of fluorogenic assays are often indispensable for the initial rounds of screening.

Beyond screening, these substrates can be used for detailed mechanistic studies of enzyme action. By synthesizing a series of substrate analogs with systematic chemical modifications, researchers can probe the specific interactions between the substrate and the enzyme's active site. This information is critical for understanding the catalytic mechanism and for the rational design of new enzymes. For example, studies on tyrosine phenol-lyase have used substrate analogs to trap and structurally characterize key reaction intermediates, providing a snapshot of the enzyme in action. nih.gov

Recent advances in computational protein design and generative AI methods, such as RFdiffusion2, are enabling the creation of enzymes from scratch. youtube.com These de novo designed enzymes often have low initial activity, and highly sensitive fluorogenic substrates are crucial for their detection and subsequent optimization through directed evolution. youtube.com Furthermore, techniques that allow for the site-specific incorporation of unnatural amino acids, such as fluorotyrosine, into enzymes provide a powerful way to probe enzyme mechanisms through biophysical methods like NMR and EPR spectroscopy. acs.org

The ability to directly couple enzymatic activity to a fluorescent signal also opens up possibilities for developing novel biosensors and diagnostic tools. The enzymatic cleavage of the substrate generates a quantifiable signal, a principle that is already used in diagnostics for lysosomal storage diseases. biosynth.com

Q & A

Q. How can Z-L-tyrosine 4-methoxy-beta-naphthylamide be used to detect enzymatic activity in biochemical assays?

this compound is a fluorogenic substrate where enzymatic cleavage releases 4-methoxy-beta-naphthylamine, detectable via fluorescence (ex: 340 nm, em: 425 nm). This compound is widely used in microplate assays to quantify protease or peptidase activity, such as cathepsins or aminopeptidases. For example, in cathepsin studies, the substrate is incubated with cell lysates, and fluorescence intensity is measured over time to calculate enzyme kinetics (Vmax, Km). Controls should include reaction inhibitors (e.g., E-64 for cysteine proteases) to confirm specificity .

Q. What sample preparation methods are recommended for analyzing this compound in complex matrices?

Solid-phase extraction (SPE) using Oasis HLB cartridges is effective for isolating naphthylamide derivatives from biological or environmental samples. After spiking with deuterated internal standards (e.g., triclosan-d3), samples are filtered (0.7 µm GF/F filters), acidified, and loaded onto preconditioned HLB cartridges. Elution with methanol followed by LC-MS/MS analysis ensures minimal matrix interference and high recovery rates. Glassware should be deactivated with 5% dimethyldichlorosilane to prevent analyte adsorption .

Q. How do researchers validate the specificity of this compound in enzyme-substrate interaction studies?

Specificity is validated through competitive inhibition assays using known enzyme inhibitors (e.g., leupeptin for serine proteases) and negative controls (heat-inactivated enzymes). Parallel experiments with structurally related substrates (e.g., benzoyl-L-alanine beta-naphthylamide) can confirm the enzyme’s preference for the tyrosine moiety. Kinetic parameters (Ki, IC50) should be calculated to quantify inhibition efficacy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for drug delivery systems?

In polyrotaxane nanocarriers, Z-L-tyrosine is introduced via amide coupling to stabilize α-cyclodextrin-threaded PEG chains. Key steps include:

  • Protecting 4-arm PEG-tetra-amine with bulky end groups.
  • Threading α-CD in a saturated sugar solution.
  • Stabilizing with Z-L-tyrosine under anhydrous conditions.
  • Functionalizing with cationic amines for plasmid binding. Redox-responsive disulfide linkers can be incorporated for controlled release .

Q. What experimental strategies resolve contradictions in kinetic data when using this compound across different enzyme sources?

Discrepancies in Km or Vmax may arise from enzyme isoforms, post-translational modifications, or assay conditions. To address this:

  • Compare enzyme purity (SDS-PAGE, Western blot).
  • Standardize buffer pH, ionic strength, and reducing agents (e.g., DTT).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescence artifacts .

Q. How can fluorescence quenching or interference be mitigated in high-throughput screens using this substrate?

Interference from auto-fluorescent compounds or light scattering is minimized by:

  • Pre-screening compound libraries at assay wavelengths.
  • Incorporating time-resolved fluorescence (TRF) with europium chelates.
  • Using dual-readout assays (e.g., fluorescence coupled with HPLC-MS validation) for critical hits .

Key Methodological Notes

  • Fluorometric Calibration: Prepare a standard curve with 4-methoxy-beta-naphthylamine (0.1–10 µM) in assay buffer to normalize fluorescence readings .
  • Enzyme Source Variability: Use recombinant enzymes (e.g., expressed in HEK293 cells) for consistency in kinetic studies .
  • Synthetic Validation: Confirm Z-L-tyrosine conjugation in polyrotaxanes via <sup>1</sup>H-NMR (δ 7.2–7.8 ppm for naphthyl protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.